molecular formula C27H24O5 B228314 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate

Cat. No. B228314
M. Wt: 428.5 g/mol
InChI Key: WBTLJBPZANYRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate, also known as DTX, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate exerts its effects by modulating various signaling pathways involved in cellular processes such as apoptosis, cell cycle, and immune response. It has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression. 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate also activates the extrinsic apoptotic pathway by upregulating the expression of death receptors and caspases.
Biochemical and Physiological Effects:
4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate has been found to exhibit both biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate has also been found to modulate the immune response by increasing the activity of natural killer cells and macrophages. In addition, 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate has been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity. 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate is also relatively inexpensive compared to other compounds with similar properties. However, 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate. One potential direction is the development of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate analogs with improved solubility and bioavailability. Another direction is the investigation of the potential of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate as a therapeutic agent for various diseases such as cancer, viral infections, and inflammatory disorders. Furthermore, the elucidation of the precise mechanism of action of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate can provide insights into the development of novel drugs targeting similar pathways.

Synthesis Methods

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzophenone with 2-methylbenzoic acid and subsequent cyclization with 1,3-cyclohexanedione. The final product is obtained through purification and recrystallization techniques. The purity and yield of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate can be optimized through various modifications in the synthesis method.

Scientific Research Applications

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate has shown potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C.

properties

Molecular Formula

C27H24O5

Molecular Weight

428.5 g/mol

IUPAC Name

[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] 2-methylbenzoate

InChI

InChI=1S/C27H24O5/c1-16-6-2-3-7-19(16)27(30)31-18-14-12-17(13-15-18)24-25-20(28)8-4-10-22(25)32-23-11-5-9-21(29)26(23)24/h2-3,6-7,12-15,24H,4-5,8-11H2,1H3

InChI Key

WBTLJBPZANYRTJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3C4=C(CCCC4=O)OC5=C3C(=O)CCC5

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3C4=C(CCCC4=O)OC5=C3C(=O)CCC5

Origin of Product

United States

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